N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide
Description
N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide is a heterocyclic organic compound featuring a thiophene ring substituted with cyano (-CN) and methyl (-CH₃) groups, coupled with a methanimidamide functional group. The thiophene core provides aromatic stability and electronic diversity, while the cyano group enhances electrophilicity, making the compound reactive in nucleophilic additions or cyclization reactions. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13N3S/c1-7-8(2)14-10(9(7)5-11)12-6-13(3)4/h6H,1-4H3/b12-6+ |
InChI Key |
YVVFRWHFZXGSBV-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/N(C)C)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and dimethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
A. Ethyl 5-(3-aminophenyl)-1-(3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate ()
- Core Structure: Pyrrole ring with 3-cyano and 4,5-dimethyl substituents.
- Functional Groups: Additional ester (-COOEt) and aminophenyl groups.
- Properties :
- Melting point: 208–210°C.
- IR peaks: 2214 cm⁻¹ (C≡N stretch), 1692 cm⁻¹ (C=O stretch).
- Key Difference : Pyrrole vs. thiophene heterocycle; the absence of a methanimidamide group reduces electrophilicity compared to the target compound.
- Applications : Intermediate in synthesizing polyfunctional heterocycles for drug discovery .
B. Methanimidamide,N'-[3-cyano-5-formyl-4-(phenylsulfonyl)-2-thienyl]-N,N-dimethyl- ()
- Core Structure: Thiophene ring with 3-cyano, 4-(phenylsulfonyl), and 5-formyl substituents.
- Functional Groups : Phenylsulfonyl (-SO₂Ph) and formyl (-CHO) groups.
- Key Differences :
- Substituent electronic effects: Phenylsulfonyl is strongly electron-withdrawing, while methyl groups in the target compound are electron-donating.
- Reactivity: The formyl group enables aldol condensations, whereas the target compound’s methyl groups limit such reactions.
- Applications: Potential use in designing sulfonamide-based polymers or enzyme inhibitors .
C. 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide with chloro and phenyl substituents.
- Functional Groups : Imide (-CONHCO-) and aromatic chloro (-Cl).
- Key Differences: Rigid planar structure vs. the flexible thiophene-methanimidamide system. Chloro group’s leaving-group ability contrasts with the cyano group’s electrophilicity.
- Applications: Monomer for high-performance polyimides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
